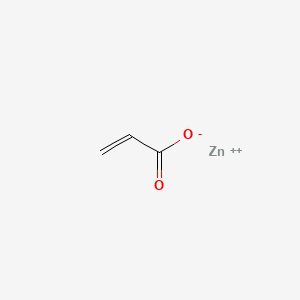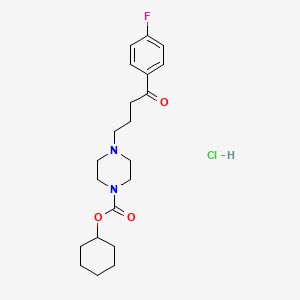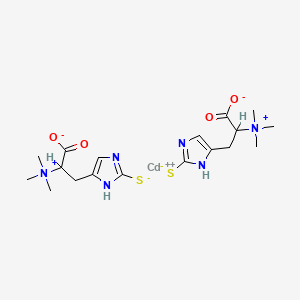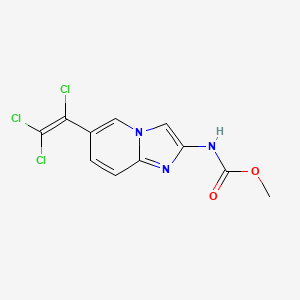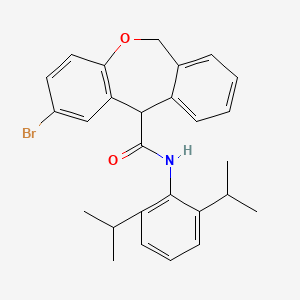
Janus Green B cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Janus Green B cation is a member of phenazines.
Wissenschaftliche Forschungsanwendungen
1. Adsorption and Removal of Dyes
Janus Green B cation has been notably used in the study of adsorption behaviors on various materials. It's been observed that Janus Green B dye adsorbs efficiently on materials like Algerian diatomite, indicating its potential use in dye removal and water purification processes (Medjdoubi et al., 2019). Similar studies have shown the effectiveness of materials like ZnO/Zn(OH)2 nanoparticles loaded on activated carbon in removing Janus Green B from aqueous solutions, indicating its applications in environmental remediation (Ghaedi et al., 2016). Additionally, magnetic-modified multi-walled carbon nanotubes have demonstrated the capability to remove Janus Green B along with other cationic dyes from water samples, presenting a fast and efficient method for water purification (Madrakian et al., 2011).
2. Photocatalytic Degradation Studies
Janus Green B has been used in studies involving photocatalytic degradation, where it serves as a model dye to assess the degradation efficiency of photocatalysts. The interaction of Janus Green B with photocatalysts like ammonium phosphomolybdate and Fe2O3/Cu2O nanocomposite has been studied, revealing insights into dye degradation mechanisms and potential applications in environmental cleaning (Sharma et al., 2010) (Abhilash et al., 2019).
3. Studies in Mitochondrial Function and Toxicity
Janus Green B has been utilized in studies related to mitochondrial function and toxicity. It's used for vital staining of mitochondria, and its reduction and oxidation indicate alterations in the electron transfer chain of mitochondria. This application is crucial in understanding the role of mitochondria in diseases and developing tools for the assessment of mitochondrial function, activity, and toxicity (Ahmad et al., 2018) (Ghazi-Khansari et al., 2006).
4. Electrochemical Studies
Janus Green B has been employed in electrochemical studies, particularly in the analysis of copper via-filling processes and trench filling mechanisms in the copper damascene electroplating process. It provides insights into the additive effects on copper deposition and the establishment of uniform plating, contributing to the field of electroplating technology (Li et al., 2009) (Haba et al., 2002).
5. Development of Optical Sensors
Janus Green B has been utilized in the development of novel optical sensors. One such application includes its immobilization on the triacetylcellulose membrane for pH sensing, highlighting its potential in analytical applications (Chamkouri et al., 2016).
Eigenschaften
Produktname |
Janus Green B cation |
|---|---|
Molekularformel |
C30H31N6+ |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine |
InChI |
InChI=1S/C30H31N6/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4/h7-21H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
TYOFQDFFFPHHNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5 |
Kanonische SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




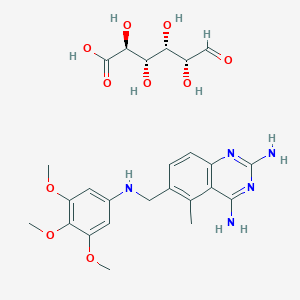
![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)

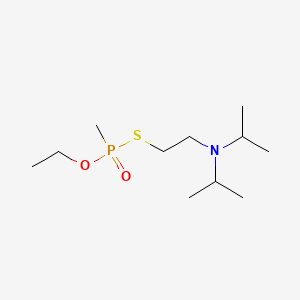
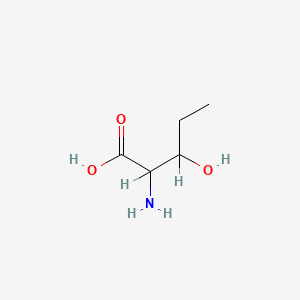

![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)
